Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by:
- A fused bicyclic pyrido[2,3-d]pyrimidine core.
- A 4-fluorophenyl substituent at position 1.
- A methyl group at position 2.
- Ethyl ester functionality at position 5.
- Two ketone groups at positions 2 and 3.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-3-25-16(23)10-8-13-14(19-9-10)21(17(24)20(2)15(13)22)12-6-4-11(18)5-7-12/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIFASRJBAABQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1)N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 1260945-67-2) is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential based on available research findings.
- Molecular Formula : C17H14FN3O4
- Molecular Weight : 343.31 g/mol
- Structure : The compound features a pyrido[2,3-d]pyrimidine core which is known for various biological activities.
1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance:
- Mechanism : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines showed significant cytotoxic activity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It has shown effectiveness against several bacterial strains and fungi.
- Research Findings : In vitro studies have indicated that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .
3. Enzyme Inhibition
This compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR):
- Inhibition Studies : Similar compounds have been shown to inhibit DHFR effectively, leading to reduced folate synthesis in microbial cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Fluorine | Enhances lipophilicity and potentially increases cellular uptake |
| Methyl Group at Position 3 | May contribute to improved selectivity towards target enzymes |
| Dioxo Functionality | Often associated with increased reactivity towards biological targets |
Therapeutic Potential
Given its diverse biological activities, this compound holds promise as a lead compound for drug development:
- Cancer Therapy : Its ability to target multiple pathways involved in cancer progression makes it a candidate for further development in oncology.
- Infectious Diseases : The antimicrobial properties suggest potential applications in treating bacterial infections resistant to current antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrido[2,3-d]pyrimidine vs. Tetrahydropyrimidine
- Target Compound : The pyrido[2,3-d]pyrimidine core enhances aromaticity and planarity, favoring π-π stacking interactions in biological targets.
- Analog (LaSOM 282): Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () features a monocyclic tetrahydropyrimidine with a thioxo group. The reduced ring saturation increases conformational flexibility but decreases aromatic interactions .
Substituent Variations
Key Observations :
Pharmacological and Physicochemical Properties
Spectral and Crystallographic Data
- Target Compound : NMR and LCMS data are unavailable in the evidence, but analogs like Compound 13 show distinct 1H NMR peaks (e.g., δ 8.85 for aromatic protons) .
- Crystal Structures : Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-... () revealed a twisted tetrahydropyrimidine ring (torsion angles: −0.4° to 2.6°), influencing molecular packing and solubility .
Physicochemical Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
